molecular formula C14H13NO3 B1412285 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid CAS No. 1314749-35-3

9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid

Cat. No. B1412285
CAS RN: 1314749-35-3
M. Wt: 243.26 g/mol
InChI Key: VFEWKGFNLIRGJI-UHFFFAOYSA-N
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Description

9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Engineering with Coordination Compounds : Compounds with 9-aminoacridine fragments, similar in structure to 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid, have been utilized in crystal engineering. These compounds display distinct hydrogen bonding and π-π stacking interactions, contributing to the formation of three-dimensional supramolecular frameworks. Such frameworks are vital in materials science and crystallography for developing new materials with unique properties (Eshtiagh-hosseini et al., 2014).

Synthesis and Chemical Analysis

  • Synthesis of Acridine Derivatives : Research has explored the synthesis of new acridine-9-carboxylic acid derivatives, closely related to the compound . These derivatives have potential applications in pharmacokinetics and toxicology, indicating a broad scope of application in chemical and pharmaceutical research (Melyshenkova et al., 2018).
  • Rapid Synthesis Methods : Studies have developed rapid synthesis methods for compounds like 4-oxo-4H-chromene-3-carboxylic acid, which share structural similarities with this compound. These methods are crucial for efficiently producing biologically active compounds, highlighting the importance of efficient synthesis techniques in medicinal chemistry (Zhu et al., 2014).

Biomedical Applications

  • Antitumor Agents : Compounds like 9-anilinoacridine-4-carboxylic acid, which are structurally related to the compound in focus, have been synthesized and evaluated for their potential as antitumor agents. This indicates the relevance of such compounds in the development of new therapies for cancer treatment (Carlson & Beal, 2000).
  • Chemiluminescent Properties : Research has also delved into the chemiluminescent properties of acridinium compounds, derived from acridine carboxylic esters. These properties are significant for various biological and chemical luminescence applications, such as in bioassays and imaging techniques (Renotte et al., 2000).

properties

IUPAC Name

9-oxo-6,7,8,8a-tetrahydro-5H-acridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13-9-3-1-2-4-11(9)15-12-7-8(14(17)18)5-6-10(12)13/h5-7,9H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWKGFNLIRGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid
Reactant of Route 2
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid
Reactant of Route 3
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid
Reactant of Route 4
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid
Reactant of Route 5
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid
Reactant of Route 6
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid

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